molecular formula C10H18O B14249195 5-Ethyl-3-methylhept-5-en-2-one CAS No. 189637-90-9

5-Ethyl-3-methylhept-5-en-2-one

Cat. No.: B14249195
CAS No.: 189637-90-9
M. Wt: 154.25 g/mol
InChI Key: VBSLUEOJFADKJZ-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylhept-5-en-2-one is an organic compound with the molecular formula C10H18O. It is a ketone with a unique structure that includes both an ethyl and a methyl group attached to a heptene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylhept-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methyl-2-butanone with 1-pentanal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methylhept-5-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the carbonyl group.

Major Products Formed

Scientific Research Applications

5-Ethyl-3-methylhept-5-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylhept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-methylhept-5-en-2-one is unique due to its specific combination of ethyl and methyl groups attached to the heptene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .

Properties

CAS No.

189637-90-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-ethyl-3-methylhept-5-en-2-one

InChI

InChI=1S/C10H18O/c1-5-10(6-2)7-8(3)9(4)11/h5,8H,6-7H2,1-4H3

InChI Key

VBSLUEOJFADKJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)CC(C)C(=O)C

Origin of Product

United States

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